
2-methylphenyl (4-methoxyphenyl)acetate
Description
2-Methylphenyl (4-methoxyphenyl)acetate is an aromatic ester composed of two distinct phenyl groups: a 2-methylphenyl moiety (attached via the ester oxygen) and a 4-methoxyphenyl group linked to the acetate backbone. Its molecular formula is C₁₆H₁₆O₃, with a molecular weight of 256.30 g/mol. The compound combines electron-donating substituents (methoxy and methyl groups), which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
(2-methylphenyl) 2-(4-methoxyphenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-5-3-4-6-15(12)19-16(17)11-13-7-9-14(18-2)10-8-13/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDZAERUTAMUFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)CC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylphenyl (4-methoxyphenyl)acetate can be achieved through esterification reactions. One common method involves the reaction of 2-methylphenol (o-cresol) with 4-methoxyphenylacetic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and the use of high-purity reagents, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methylphenyl (4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 2-methyl-4-methoxybenzoic acid.
Reduction: Formation of 2-methylphenyl (4-methoxyphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methylphenyl (4-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-methylphenyl (4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological pathways. The aromatic rings can participate in π-π interactions with proteins or enzymes, influencing their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical behaviors of phenylacetic acid esters are highly dependent on the substituents' positions and electronic properties. Key analogues include:
- Halogenated derivatives (e.g., 3-bromophenyl) exhibit higher molecular weights and altered receptor binding due to steric and electronic effects .
Physicochemical Properties
- LogP and Solubility :
- Thermal Stability : Esters with methoxy groups (e.g., methyl 2-(4-methoxyphenyl)acetate) often exhibit higher melting points than alkyl-substituted analogues due to intermolecular hydrogen bonding .
Q & A
Basic: What synthetic routes are optimal for preparing 2-methylphenyl (4-methoxyphenyl)acetate, and how can reaction conditions be optimized for high yield?
The synthesis typically involves esterification of 4-methoxyphenylacetic acid with 2-methylphenol under acid catalysis. Key parameters include:
- Catalyst selection : Use concentrated sulfuric acid or p-toluenesulfonic acid for efficient ester bond formation .
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct suppression.
- Solvent choice : Toluene or dichloromethane aids in azeotropic water removal, improving yield. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Optimize stoichiometry (1:1.2 molar ratio of acid to phenol) to maximize conversion .
Basic: Which spectroscopic and chromatographic techniques are prioritized for characterizing purity and structure?
- NMR spectroscopy : H and C NMR confirm ester linkage formation (e.g., carbonyl resonance at ~170 ppm) and methoxy/methyl group integration .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity. Use acetonitrile/water (70:30) mobile phase for baseline separation of impurities .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion ([M+H]) and fragments (e.g., loss of methoxy group).
Advanced: How do hydrogen bonding patterns influence crystalline packing, and what analytical methods decode these interactions?
Intermolecular hydrogen bonds (e.g., C=O···H–O) dictate crystal lattice stability. Methodologies include:
- Single-crystal X-ray diffraction (SCXRD) : Resolve atomic positions and hydrogen bond geometries. Use SHELXL for refinement, adjusting parameters like ADPs to model disorder .
- Graph set analysis : Classify hydrogen bond motifs (e.g., rings) to predict packing efficiency .
- Thermogravimetric analysis (TGA) : Correlate thermal stability with hydrogen bond density.
Advanced: What computational strategies predict solid-state stability and molecular conformation?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify hydrogen bond donor/acceptor sites.
- Molecular dynamics (MD) simulations : Simulate crystal packing using force fields (e.g., AMBER) to assess lattice energy .
- Morphology prediction : Tools like Mercury CSD model crystal habitus based on intermolecular interactions .
Basic: What experimental design considerations prevent degradation during synthesis and storage?
- Moisture control : Use anhydrous solvents and store under inert gas (N/Ar) to hydrolytic stability .
- Light sensitivity : Amber glassware and low-temperature storage (-20°C) mitigate photodegradation .
- Catalyst removal : Neutralize residual acid post-reaction (e.g., NaHCO wash) to prevent ester hydrolysis .
Advanced: How to design SAR studies using derivatives to explore biological activity?
- Derivatization strategies : Introduce substituents (e.g., halogens, hydroxyl groups) at the phenyl or methoxy positions via nucleophilic substitution .
- Enzyme assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using liver microsomes and LC-MS-based metabolite profiling .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .
Basic: What impurities arise during synthesis, and how are they quantified?
Common impurities include unreacted 4-methoxyphenylacetic acid and 2-methylphenol. Analytical workflows:
- GC-MS : Detect volatile byproducts (e.g., residual phenol) with a DB-5MS column .
- Titration : Quantify free acid content via NaOH titration (phenolphthalein endpoint) .
Advanced: How to address crystallographic challenges like twinning or disorder in SHELXL refinement?
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